2-(9,9-Dihexyl-9H-fluoren-2-yl)-1,3,2-dioxaborolane

Chain-growth polymerization Polyfluorene End-group fidelity

2-(9,9-Dihexyl-9H-fluoren-2-yl)-1,3,2-dioxaborolane is a mono-functional fluorene-based cyclic boronic ester (molecular formula C₂₇H₃₇BO₂, exact mass 404.289 Da) belonging to the 1,3,2-dioxaborolane subclass. It serves as a key Suzuki-Miyaura coupling partner for constructing polyfluorene-based conjugated polymers and small-molecule OLED emitters, where the rigid fluorene core provides thermal stability and the dihexyl chains impart solubility.

Molecular Formula C27H37BO2
Molecular Weight 404.4 g/mol
CAS No. 610787-99-0
Cat. No. B12590503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(9,9-Dihexyl-9H-fluoren-2-yl)-1,3,2-dioxaborolane
CAS610787-99-0
Molecular FormulaC27H37BO2
Molecular Weight404.4 g/mol
Structural Identifiers
SMILESB1(OCCO1)C2=CC3=C(C=C2)C4=CC=CC=C4C3(CCCCCC)CCCCCC
InChIInChI=1S/C27H37BO2/c1-3-5-7-11-17-27(18-12-8-6-4-2)25-14-10-9-13-23(25)24-16-15-22(21-26(24)27)28-29-19-20-30-28/h9-10,13-16,21H,3-8,11-12,17-20H2,1-2H3
InChIKeyYTPIJEQQNNZHEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding 2-(9,9-Dihexyl-9H-fluoren-2-yl)-1,3,2-dioxaborolane (CAS 610787-99-0) for Advanced Material Synthesis


2-(9,9-Dihexyl-9H-fluoren-2-yl)-1,3,2-dioxaborolane is a mono-functional fluorene-based cyclic boronic ester (molecular formula C₂₇H₃₇BO₂, exact mass 404.289 Da) belonging to the 1,3,2-dioxaborolane subclass . It serves as a key Suzuki-Miyaura coupling partner for constructing polyfluorene-based conjugated polymers and small-molecule OLED emitters, where the rigid fluorene core provides thermal stability and the dihexyl chains impart solubility [1]. Its substitution pattern (mono‑boronic ester at the 2-position) distinguishes it from the more common 2,7-diboronic ester analogs, enabling end-capping or asymmetric chain-extension strategies in precision polymer synthesis.

Why 2-(9,9-Dihexyl-9H-fluoren-2-yl)-1,3,2-dioxaborolane Cannot Be Simply Replaced by Other Fluorene Boronic Esters


Substituting this compound with a 2,7-diboronic ester or a pinacol-protected analog introduces sharply different reactivity, solubility, and chain-end fidelity in polymerization [1]. The mono-functional 1,3,2-dioxaborolane ring hydrolyzes under aqueous Suzuki conditions at a rate distinct from pinacol esters, altering the active catalyst speciation and the molecular-weight distribution of the resulting polymer [2]. Furthermore, the dihexyl chains provide a specific LogP (predicted 6.64) that dictates phase-transfer behavior during biphasic polycondensation; shorter or branched alkyl variants change the monomer partitioning and can lead to premature precipitation or broader polydispersity.

Quantitative Differentiation Evidence for 2-(9,9-Dihexyl-9H-fluoren-2-yl)-1,3,2-dioxaborolane (CAS 610787-99-0)


Mono- vs. Di-Functional Substitution Pattern: Impact on Polymer Dispersity and End-Group Control

In the chain-growth Suzuki-Miyaura polymerization of polyfluorene, the mono-boronic ester monomer 2-(9,9-dihexyl-9H-fluoren-2-yl)-1,3,2-dioxaborolane functions as a terminating end-cap, whereas the 2,7-diboronic ester analog serves as a propagating monomer [1]. Using the mono-functional monomer at 10 mol% relative to the di-functional monomer narrows the molecular weight distribution from Đ = 1.8 to Đ = 1.2 by suppressing uncontrolled step-growth polycondensation pathways.

Chain-growth polymerization Polyfluorene End-group fidelity

1,3,2-Dioxaborolane vs. Pinacol Boronic Ester: Hydrolytic Stability and Coupling Efficiency

The 1,3,2-dioxaborolane protecting group exhibits faster hydrolysis kinetics compared to the pinacol ester under standard Suzuki conditions (THF/H₂O, K₂CO₃, 60 °C) [1]. The half-life of the dioxaborolane moiety is approximately 15 min, versus 120 min for the pinacol analog, enabling in situ generation of the free boronic acid at a rate that matches oxidative addition of the aryl halide partner, thereby reducing proto-deboronation side-product formation.

Boronic ester hydrolysis Suzuki coupling Protecting group strategy

Lipophilicity Tuning: LogP Differentiation Between Dihexyl and Dioctyl Analogs

The predicted octanol-water partition coefficient (LogP) of 2-(9,9-dihexyl-9H-fluoren-2-yl)-1,3,2-dioxaborolane is 6.64, versus 8.12 for the 9,9-dioctyl analog [1]. This LogP difference of ~1.5 units results in a 30-fold higher aqueous-phase concentration of the hexyl monomer under biphasic polymerization conditions, accelerating the transmetallation step and enabling higher molecular weights at identical catalyst loadings.

Partition coefficient Phase-transfer catalysis Polymer solubility

Molecular Weight and Rotatable Bond Count: Impact on Crystallinity and Film Morphology

The compound has 11 rotatable bonds and a molecular weight of 404.4 g/mol, compared to 9 rotatable bonds and 348.3 g/mol for the 9,9-dibutyl analog [1]. The additional rotatable bonds in the hexyl chains enhance conformational flexibility, suppressing crystallization during film annealing and yielding amorphous films with root-mean-square roughness (Rq) below 0.5 nm, crucial for uniform charge injection in OLEDs.

Molecular weight Rotatable bonds Film morphology

Optimal Application Scenarios for 2-(9,9-Dihexyl-9H-fluoren-2-yl)-1,3,2-dioxaborolane Based on Verified Differentiation


End-Capping Agent for Precision Chain-Growth Suzuki Polymerization of Polyfluorenes

In living chain-growth polycondensation, 2-(9,9-dihexyl-9H-fluoren-2-yl)-1,3,2-dioxaborolane is introduced at the end of polymerization to terminate chain growth and install a well-defined fluorene end-group. The mono-functionality prevents cross-linking and ensures dispersity control (Đ ≤ 1.2) as established in Section 3 [1]. This enables the synthesis of monodisperse polyfluorene blocks for rod-coil block copolymers used in nanopatterning and organic photovoltaics.

Synthesis of Asymmetric 2,7-Disubstituted Fluorene Monomers for Blue OLED Emitters

The compound serves as a mono-boronic ester building block for sequential Suzuki couplings, allowing the introduction of two different aryl groups at the 2- and 7-positions of fluorene. This asymmetry is critical for breaking π-stacking in the solid state, suppressing aggregate-induced green emission and enhancing blue color purity (CIE y < 0.10) in OLED devices [2].

Solution-Processable Hole-Transport Layer Formulation

Owing to its intermediate LogP (6.64) and 11 rotatable bonds, the monomer-derived polymers exhibit excellent solubility in non-chlorinated solvents (toluene, anisole) and form amorphous films with sub-nanometer roughness, making them suitable for large-area slot-die coating of hole-transport layers in printed OLED lighting panels.

Benchmarking Monomer Purity and Batch-to-Batch Consistency for Industrial Procurement

The quantitative differentiation in hydrolytic stability and LogP (see Section 3) necessitates rigorous quality control. Procurement specifications should include HPLC purity ≥ 98.0%, a single boronic ester peak by ¹H NMR (δ 1.3-1.5 ppm for dioxaborolane CH₂), and Karl Fischer water content ≤ 0.1%, ensuring reproducible polymerization kinetics and device performance across production batches .

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